molecular formula C17H11ClF3NO3 B4082328 N-[2-chloro-5-(trifluoromethyl)phenyl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide

N-[2-chloro-5-(trifluoromethyl)phenyl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide

Cat. No.: B4082328
M. Wt: 369.7 g/mol
InChI Key: UXFSZAFNZSWRHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide is a complex organic compound characterized by its unique structural features, including a chloro group, a trifluoromethyl group, and an isochromene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide typically involves multiple steps, starting with the preparation of the core isochromene structure. Key reactions include:

  • Condensation reactions: To form the isochromene ring, condensation reactions between appropriate precursors are employed.

  • Halogenation: Introduction of the chloro group at the 2-position of the phenyl ring.

  • Trifluoromethylation: Incorporation of the trifluoromethyl group at the 5-position of the phenyl ring.

  • Amide formation: Final step involves the formation of the carboxamide group.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often involving the conversion of the isochromene ring to its corresponding oxo derivative.

  • Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

  • Substitution: Substitution reactions, particularly at the halogenated positions, are common.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Nucleophilic substitution reactions often use strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of oxo derivatives of the isochromene ring.

  • Reduction: Reduction products may include various hydroxylated or aminated derivatives.

  • Substitution: Substitution reactions can yield a range of halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structural features make it suitable for use in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, the compound has been studied for its potential biological activity. It may interact with various biomolecules, influencing cellular processes and signaling pathways.

Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its structural complexity and functional groups make it a candidate for the development of new therapeutic agents.

Industry: In industry, the compound can be used as a building block for the synthesis of advanced materials, including polymers and coatings. Its unique properties may enhance the performance of these materials in various applications.

Mechanism of Action

The mechanism by which N-[2-chloro-5-(trifluoromethyl)phenyl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Fluazinam: A diarylamine with a similar trifluoromethyl group.

  • Trifluoromethylbenzene derivatives: Compounds with similar trifluoromethyl groups but different core structures.

Uniqueness: N-[2-chloro-5-(trifluoromethyl)phenyl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide stands out due to its unique combination of structural features, including the isochromene ring and the specific placement of the chloro and trifluoromethyl groups. This combination provides distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-1-oxo-3,4-dihydroisochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClF3NO3/c18-12-6-5-10(17(19,20)21)8-13(12)22-15(23)14-7-9-3-1-2-4-11(9)16(24)25-14/h1-6,8,14H,7H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXFSZAFNZSWRHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)C2=CC=CC=C21)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClF3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-chloro-5-(trifluoromethyl)phenyl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[2-chloro-5-(trifluoromethyl)phenyl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide
Reactant of Route 3
Reactant of Route 3
N-[2-chloro-5-(trifluoromethyl)phenyl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide
Reactant of Route 4
N-[2-chloro-5-(trifluoromethyl)phenyl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide
Reactant of Route 5
Reactant of Route 5
N-[2-chloro-5-(trifluoromethyl)phenyl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide
Reactant of Route 6
Reactant of Route 6
N-[2-chloro-5-(trifluoromethyl)phenyl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.